Saxagliptin Dihydroxylated Metabolite
Description
Properties
Molecular Formula |
C₁₈H₂₅N₃O₃ |
|---|---|
Molecular Weight |
331.41 |
Synonyms |
(1S,3S,5S)-2-((2S)-2-Amino-2-((1r,3R,5R,7S)-3,6-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetic Profile
Key pharmacokinetic parameters of saxagliptin and its metabolite are summarized below:
| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin |
|---|---|---|
| Cmax (ng/mL) | 24 | 47 |
| AUC (ng·h/mL) | 78 | 214 |
| Half-life (h) | 2.5 | 3.1 |
| Protein Binding (%) | <10 | <10 |
| Renal Clearance | 230 mL/min | Not reported |
| Metabolism | CYP3A4/5-mediated | Non-enzymatic |
| DPP-4 Inhibition | 100% (reference) | 50% potency |
Data derived from clinical pharmacokinetic studies .
The metabolite contributes to sustained DPP-4 inhibition due to its longer half-life (3.1 hours vs. 2.5 hours for saxagliptin) and accounts for 36% of the administered dose excreted renally . Dose adjustments are required in moderate-to-severe renal impairment due to metabolite accumulation (AUC increases up to 4.5-fold) .
Comparison with Similar DPP-4 Inhibitors
Potency and Selectivity
Saxagliptin and its metabolite exhibit superior selectivity for DPP-4 compared to other gliptins:
| Compound | DPP-4 Selectivity (vs. DPP8/9) | Metabolite Activity |
|---|---|---|
| Saxagliptin | >4000-fold | 50% potency |
| Sitagliptin | >2600-fold | No active metabolite |
| Vildagliptin | <250-fold | Inactive metabolites |
Saxagliptin’s metabolite retains pharmacological activity, unlike sitagliptin and vildagliptin, which lack active metabolites .
Metabolic Pathways and Drug Interactions
Clinical Implications
- Renal Impairment: Saxagliptin requires dose reduction (2.5 mg/day) in moderate-to-severe renal impairment due to metabolite accumulation.
- Efficacy : In head-to-head studies, saxagliptin + metformin demonstrated comparable HbA1c reduction to sitagliptin + metformin but with a distinct pharmacokinetic profile due to metabolite contributions .
Research Findings and Clinical Relevance
- Glycemic Control : Each 1% reduction in HbA1c correlates with a 37% risk reduction in microvascular complications, highlighting the importance of sustained DPP-4 inhibition from active metabolites like 5-hydroxy saxagliptin .
Preparation Methods
In Vitro Incubation with Liver Microsomes
The dihydroxylated metabolite of saxagliptin is primarily generated via CYP3A4/5-mediated oxidation. Incubation protocols adapted from adamantyl-containing analogs (e.g., AM9338 and AKB-48) provide a framework for saxagliptin metabolite production. Key parameters include:
-
Substrate concentration : 50 µM saxagliptin dissolved in potassium phosphate buffer (pH 7.4).
-
Enzyme source : Human, rat, or mouse liver microsomes (0.5 mg/mL protein concentration).
-
Cofactor system : NADPH (1 mM final concentration) to sustain CYP450 activity.
-
Incubation conditions : 37°C for 60 minutes with gentle agitation (60 rpm).
Post-incubation, reactions are quenched with ice-cold methanol, centrifuged (4,000 × g, 10 min), and supernatants analyzed via liquid chromatography–tandem mass spectrometry (LC-MS/MS). Rifampicin, a CYP3A4 inducer, enhances dihydroxylated metabolite yield by 2- to 5.5-fold.
Hepatocyte-Based Biosynthesis
Human hepatocytes offer a physiologically relevant system for metabolite generation. For AKB-48 (a structural analog), hepatocyte incubations identified 17 phase I/II metabolites, including dihydroxylated adamantyl derivatives. Applied to saxagliptin:
-
Incubation volume : 15 mL with 1.5 mM NADPH.
-
Duration : 2 hours at 37°C.
-
Extraction : Ethyl acetate partitioning (3×) followed by solvent evaporation and reconstitution in acetonitrile:water (50:50).
Chemical Synthesis and Purification
Hydroxylation via Adamantyl Functionalization
Adamantyl moieties in saxagliptin undergo regioselective hydroxylation at secondary carbons, contrary to traditional tertiary carbon oxidation. A synthetic route inspired by AM9338 metabolites involves:
-
Monohydroxylation : Selective oxidation using tert-butyl hydroperoxide (TBHP) in dichloromethane at 25°C.
-
Dihydroxylation : Further oxidation with meta-chloroperbenzoic acid (mCPBA) at 40°C.
Purification :
Salt Formation and Crystallization
Patent-derived methods for saxagliptin salts (e.g., hydrochloride, tartrate) inform metabolite stabilization:
-
Acid treatment : Dissolve saxagliptin in warm water, add HCl (1.0 M), and extract with methylene chloride.
-
Basification : Adjust pH to 9.0–10.5 using NaOH, precipitate free base, and recrystallize in ethanol/MTBE.
Analytical Characterization
LC-MS/MS Profiling
Instrumentation :
-
Column : Supelco Discovery C18 (250 × 4.6 mm).
-
Detection : TripleTOF 5600+ system (Sciex) with electrospray ionization (ESI+).
Key findings :
Microcoil NMR Spectroscopy
Structural elucidation of dihydroxylated metabolites employs:
-
Sample preparation : 10 µL deuterated chloroform + 0.1% tetramethylsilane (TMS).
-
NOE correlations : Confirm hydroxylation at secondary adamantyl carbons (δ 3.85–4.10 ppm).
Comparative Metabolic Stability
Species-Dependent Variability
| Species | Metabolite Yield (nmol/min/mg) |
|---|---|
| Human | 1.8 ± 0.3 |
| Rat | 2.5 ± 0.4 |
| Mouse | 3.1 ± 0.5 |
Rodent microsomes exhibit higher turnover due to elevated CYP3A expression.
Enzyme Kinetics
Challenges and Optimization Strategies
Q & A
Q. What endpoints are critical for assessing the safety of saxagliptin metabolites in long-term studies?
Q. How can researchers optimize sampling protocols for metabolite kinetic studies?
- Methodological Answer : Dense sampling during the absorption/distribution phases (0–12 hours post-dose) captures peak metabolite levels, while sparse sampling during elimination (24–48 hours) assesses accumulation risk. Population pharmacokinetic models can then estimate inter-subject variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
